2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol
Description
2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol is a phenolic derivative featuring a 3,4-dimethoxyphenyl group linked via an aminomethyl bridge to a phenolic hydroxyl group.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-8-7-12(9-15(14)19-2)16-10-11-5-3-4-6-13(11)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
IMZFOPXVXHAJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol can be achieved through various methods. One common approach involves the reaction of 3,4-dimethoxyphenylamine with formaldehyde and phenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The applications of 2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol, also known as 2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol, are varied and include uses in proteomics research and as an intermediate in drug design . This compound and its derivatives have been explored for their potential therapeutic applications, particularly in the development of kinase inhibitors .
Scientific Research Applications
2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol as a Biochemical for Proteomics Research
Santa Cruz Biotechnology offers 2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol as a biochemical for proteomics research .
Use in Drug Design
2-substituted phenol quinazolines, which include derivatives of 2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol, have been identified as potent RET (rearranged during transfection) inhibitors .
- These compounds show high affinity for RET in biochemical contexts .
- The presence of a phenol group in these compounds raised concerns about potential phase II metabolism, leading to explorations of further substitution on the phenolic aniline to mitigate this effect .
- Substitution at the R1 position can influence KDR (kinase insert domain receptor) selectivity .
- Larger substituents at the R1 position were not tolerated, as indicated by a drop in RET affinity .
- Halogens were tolerated at the R4 and R5 positions .
Case Study: 25E-NBOH Intoxication
2-(((4-ethyl-2,5-dimethoxyphenethyl)amino)methyl)phenol (25E-NBOH) is a new psychoactive substance that has been identified in cases of intoxication .
- A case study involving a 23-year-old man admitted to the intensive care unit (ICU) after snorting a substance labeled as 25I-NBOH revealed the presence of 25E-NBOH in his system .
- The patient presented with a hyperthermic toxic syndrome, including hyperthermia, mydriasis, diaphoresis, hyperreflexia, coma, arterial hypertension, and tachycardia .
- The concentrations of 25E-NBOH found in the patient's plasma and urine were 2.3 ng/mL and 25.7 ng/mL, respectively .
- The clinical manifestations observed were similar to those described in cases of NBOMe poisoning and may have been potentiated by the presence of MDPHP (1-(benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one) .
- This case highlights the potential dangers associated with N-benzylphenethylamine derivatives, which can lead to severe intoxication and potentially fatal outcomes .
- Common manifestations of intoxication include hyperthermia, seizures, rhabdomyolysis, renal failure, and acidosis .
Mechanism of Action
The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Fluorinated Analogues
Example: 2-{[(3,4-Difluorophenyl)amino]methyl}phenol (CAS: 329779-39-7)
- Structural Difference: Replacement of methoxy (-OCH₃) groups with fluorine atoms at the 3,4-positions.
- Impact: Physicochemical Properties: Fluorine’s electronegativity reduces electron density on the aromatic ring, decreasing hydrogen-bond acceptor capacity compared to methoxy groups. This may reduce solubility in polar solvents. Biological Activity: Fluorinated analogues often exhibit enhanced metabolic stability and bioavailability.
Methoxy-Substituted Derivatives
Example: 2-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethoxy-benzenemethanol (Compound 3 from )
- Structural Difference: Additional methoxy groups at positions 4 and 5 of the benzenemethanol moiety.
- Impact:
Aminoethyl-Linked Analogues
Example: 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol (CAS: 32372-76-2)
- Structural Difference: Ethyl spacer between the 3,4-dimethoxyphenyl group and the aminomethyl bridge.
- Impact: Synthetic Yield: Higher yields (e.g., 90% in ) due to reduced steric hindrance during alkylation reactions. Toxicity: Predicted acute toxicity (LD₅₀) of 320 mg/kg in rats, lower than non-ethylated derivatives, suggesting improved safety profiles .
Schiff Base Analogues
Example: 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}phenol (CAS: 80241-83-4)
- Structural Difference: Imine (C=N) linkage instead of an aminomethyl bridge.
- Impact: Stability: Schiff bases are prone to hydrolysis under acidic conditions, limiting their pharmaceutical applicability. Metal Chelation: Potential for forming coordination complexes, useful in catalytic or antimicrobial applications .
Comparative Data Tables
Table 1: Physicochemical Properties
*Predicted using computational tools. †Varies with synthetic route.
Key Research Findings
- Synthetic Strategies: Alkylation reactions (e.g., using bromoethyl derivatives) consistently yield >65% for aminomethyl-linked compounds, whereas Schiff base formation requires stringent anhydrous conditions .
- Bioactivity Trends: Methoxy groups enhance antimicrobial potency, while fluorination improves metabolic stability but may reduce solubility .
- Toxicity Insights: Ethyl spacers in analogues like 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol reduce acute toxicity, making them safer candidates for drug development .
Biological Activity
The compound 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol , often referred to as a derivative of 3,4-dimethoxybenzene, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzene amine with formaldehyde or its derivatives. The characterization of this compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antioxidant Activity
Research has demonstrated that compounds related to 3,4-dimethoxybenzene exhibit significant antioxidant properties. For instance, a study evaluated several Schiff bases derived from 3,4-dimethoxybenzenamine and reported DPPH scavenging activities ranging from 10.12 to 84.34 μM. Notably, some derivatives showed stronger antioxidant activity than the standard n-propyl gallate .
Anticancer Properties
The anticancer potential of phenolic compounds has been extensively studied. A review highlighted that dietary phenolic compounds can exert protective effects against various cancers by inducing apoptosis and inhibiting tumor growth. Specifically, the phenolic structure is crucial for their activity against cancer cell lines such as HeLa and MDA-MB-231 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Gallic Acid | HeLa | 99.91 ± 0.18 |
| Gallic Acid | MDA-MB-231 | 18.29 ± 0.12 |
| Nobiletin | Colon Cancer | Varies |
This table summarizes the IC50 values of various phenolic compounds in inhibiting cancer cell proliferation.
The mechanisms by which these compounds exert their biological effects include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in several studies involving phenolic compounds.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases.
Case Studies
- Antioxidant Evaluation : In a study evaluating antioxidant properties, derivatives of 3,4-dimethoxybenzene were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain derivatives had superior antioxidant capabilities compared to established standards .
- Cytotoxicity Against Cancer Cells : A series of in vitro experiments demonstrated that related compounds exhibited cytotoxic effects on colon cancer cells primarily through mechanisms involving cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
